
2-(Phenylbuta-1,3-diyn-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound with the molecular formula C16H11N It is characterized by the presence of a phenyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of a phenylacetylene derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of phenylacetylene with 2-iodoaniline in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Phenylbuta-1,3-diyn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
2-(Phenylbuta-1,3-diyn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2-(Phenylbuta-1,3-diyn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Phenylethynyl)aniline
- 2-(Phenylprop-1-yn-1-yl)aniline
- 2-(Phenylbuta-1,3-diyn-1-yl)benzene
Uniqueness
2-(Phenylbuta-1,3-diyn-1-yl)aniline is unique due to the presence of the buta-1,3-diyn-1-yl chain, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C16H11N |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
2-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-3,6-9,12-13H,17H2 |
InChIキー |
KXSKHXMRWKTZPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


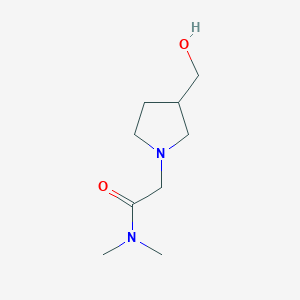
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
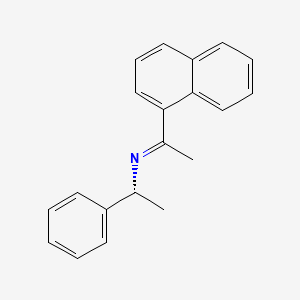
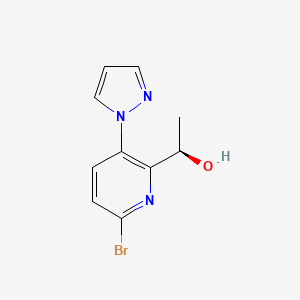
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
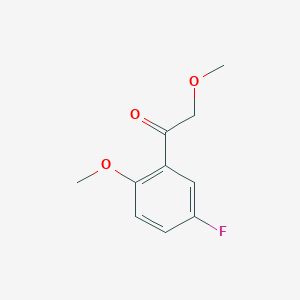
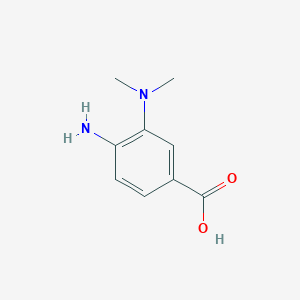

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
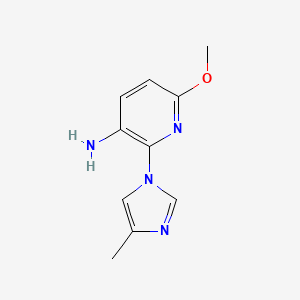
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)

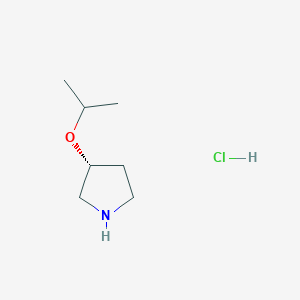
![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
